[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
Overview
Description
[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol It is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a phenylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the amine nitrogen.
Scientific Research Applications
[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- [2-(Pyrrolidine-1-sulfonyl)phenyl]methanol
- [2-(Pyrrolidine-1-sulfonyl)phenyl]acetic acid
- [2-(Pyrrolidine-1-sulfonyl)phenyl]ethanamine
Uniqueness
[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine is unique due to the presence of both a sulfonyl group and a pyrrolidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-pyrrolidin-1-ylsulfonylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUNPFIXEBUMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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